

An In-depth Technical Guide to the Structural Isomers of (2-Nitroethyl)benzene

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Compound of Interest

Compound Name: (2-Nitroethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-nitroethyl)benzene** and its primary structural isomers. The document details their physicochemical properties, synthesis methodologies, and known biological activities. All quantitative data is summarized in comparative tables, and key experimental protocols and biological pathways are visualized to support research and development efforts in medicinal chemistry and materials science.

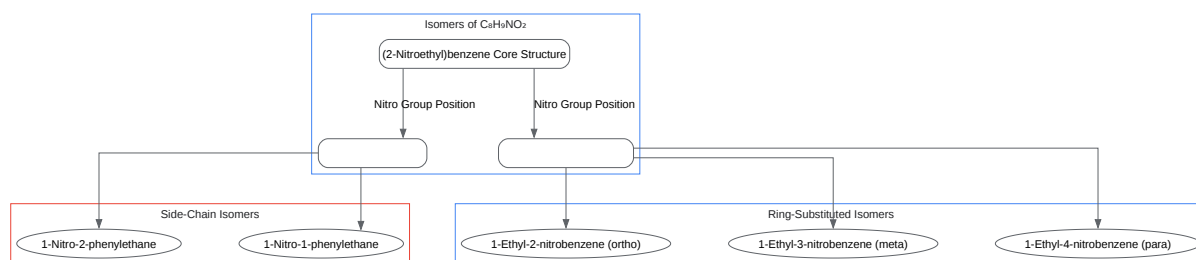
Introduction to (2-Nitroethyl)benzene and its Isomers

(2-Nitroethyl)benzene, also known as 1-nitro-2-phenylethane, is an organic compound with the chemical formula $C_8H_9NO_2$.^{[1][2]} It is a notable natural product, identified as a significant component in the floral scent of the Japanese loquat (*Eriobotrya japonica*) and the essential oil of Aniba canelilla, a tree from the Amazon rainforest.^[1] The presence of the nitro group, a potent electron-withdrawing moiety, imparts unique reactivity and a wide spectrum of biological activities to this class of molecules, ranging from fungistatic properties to significant cardiovascular and neurological effects.^{[1][3][4]}

The structural isomers of **(2-nitroethyl)benzene** are primarily categorized by the position of the nitro group, either on the ethyl side chain or on the aromatic benzene ring. Understanding the distinct properties of each isomer is critical for their application in organic synthesis and drug design.

Structural Isomer Classes

The main structural isomers of **(2-nitroethyl)benzene** can be grouped into two categories based on the placement of the nitro group.



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Figure 1: Classification of **(2-Nitroethyl)benzene** Isomers

Isomer Profiles and Properties

This section details the specific properties of the primary structural isomers.

Side-Chain Isomer: 1-Nitro-2-phenylethane

This is the principal compound, commonly referred to as **(2-nitroethyl)benzene**. It is the most studied isomer due to its natural occurrence and significant biological activities.

Property	Value
CAS Number	6125-24-2[5][6][7]
Molecular Formula	C ₈ H ₉ NO ₂ [5][6][7]
Molecular Weight	151.16 g/mol [5][6]
Appearance	Colorless to pale yellow liquid or oil[5][7]
Melting Point	56-58 °C[6] (Note: Some sources report -23 °C[5])
Boiling Point	250-260.5 °C at 760 mmHg[6]; 120-130 °C at 15 Torr[5]
Density	1.122 g/cm ³ at 25 °C[5][6]
Solubility	Low solubility in water; soluble in organic solvents like alcohols and esters[5][6]

Side-Chain Isomer: 1-Nitro-1-phenylethane

In this isomer, the nitro group is attached to the benzylic carbon of the ethyl side chain.

Property	Value
CAS Number	7214-61-1[8][9]
Molecular Formula	C ₈ H ₉ NO ₂ [8]
Molecular Weight	151.16 g/mol [8]
Appearance	Not specified
Melting Point	Not available
Boiling Point	228 °C at 760 mmHg[8]
Density	1.113 g/cm ³ [8]
Solubility	Not specified

Ring-Substituted Isomer: 1-Ethyl-2-nitrobenzene (ortho)

This isomer is a common co-product in the industrial synthesis of nitroethylbenzenes.

Property	Value
CAS Number	612-22-6[10][11]
Molecular Formula	C ₈ H ₉ NO ₂ [10][11]
Molecular Weight	151.16 g/mol [10][11]
Appearance	Yellow to light brown oily liquid[11]
Melting Point	-13 to -10 °C[11]
Boiling Point	232.5 °C at 760 mmHg; 172-174 °C at 18 mmHg[11]
Density	1.127 g/mL at 25 °C[11]
Solubility	Insoluble in water; soluble in ethanol, acetone, ether[11]

Ring-Substituted Isomer: 1-Ethyl-3-nitrobenzene (meta)

The meta isomer is typically synthesized through specific multi-step reaction pathways rather than direct nitration of ethylbenzene.

Property	Value
CAS Number	7369-50-8[1][12][13][14]
Molecular Formula	C ₈ H ₉ NO ₂ [12][14]
Molecular Weight	151.16 g/mol [12][14]
Appearance	Not specified
Melting Point	Not available[13]
Boiling Point	Not available[13]
Density	Not available[13]
Solubility	Not specified

Ring-Substituted Isomer: 1-Ethyl-4-nitrobenzene (para)

The para isomer is the other major product formed during the nitration of ethylbenzene.

Property	Value
CAS Number	100-12-9[15][16][17][18]
Molecular Formula	C ₈ H ₉ NO ₂ [15][16][18]
Molecular Weight	151.17 g/mol [15][16][18]
Appearance	Light yellow to orange clear liquid[15]
Melting Point	-12 °C[16][17]
Boiling Point	245-246 °C[16][17]
Density	1.118 - 1.124 g/mL[16][17]
Solubility	Limited solubility in water; moderately soluble in organic solvents[15]

Experimental Protocols

Synthesis of Ring-Substituted Isomers via Nitration of Ethylbenzene

The most common method for synthesizing ortho and para nitroethylbenzene isomers is through the electrophilic aromatic substitution of ethylbenzene using a mixed acid solution.

Materials:

- Ethylbenzene
- Concentrated Nitric Acid (68%)
- Concentrated Sulfuric Acid (98%)
- Ice bath
- Dichloromethane
- 5% Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Separatory funnel & Fractional distillation apparatus

Procedure:

- **Prepare Nitrating Mixture:** Carefully and slowly add 100 mL of concentrated sulfuric acid to 80 mL of concentrated nitric acid in a flask cooled in an ice bath. Maintain the temperature below 20°C.
- **Reaction Setup:** Place 106.17 g of ethylbenzene in a separate round-bottom flask equipped with a dropping funnel.
- **Addition:** Slowly add the cold nitrating mixture dropwise to the ethylbenzene with vigorous stirring, maintaining the reaction temperature between 25-30°C using an ice bath.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

- Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice and stir until melted.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of ortho- and para-nitroethylbenzene.
- Purification: The isomers can be separated by fractional distillation.[19]

Experimental Workflow: Nitration of Ethylbenzene

1. Prepare Nitrating Mixture
($\text{H}_2\text{SO}_4 + \text{HNO}_3$)

2. Add Mixture Dropwise
to Ethylbenzene (25-30°C)

3. Stir at Room Temp
(2-3 hours)

4. Quench Reaction
on Crushed Ice

5. Extract with DCM
& Wash (H_2O , NaHCO_3 , Brine)

6. Dry Organic Layer
(MgSO_4)

7. Isolate Crude Product
(Rotary Evaporation)

8. Separate Isomers
(Fractional Distillation)

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Figure 2: Workflow for the Synthesis of Nitroethylbenzene Isomers

Synthesis of 1-Ethyl-3-nitrobenzene

The meta isomer is typically prepared via a multi-step synthesis starting from m-nitroacetophenone, as direct nitration of ethylbenzene yields ortho and para products. A patented method involves the following sequence:

- Reduction of Ketone: m-Nitroacetophenone is reduced to 1-(3-nitrophenyl)ethanol using a reducing agent like sodium borohydride.
- Halogenation: The resulting alcohol is converted to an iodo intermediate, 1-(1-iodoethyl)-3-nitrobenzene, using reagents such as triphenylphosphine and iodine.
- Dehalogenation: The iodo group is removed by another reduction step with sodium borohydride to yield the final product, 1-ethyl-3-nitrobenzene.[\[20\]](#)

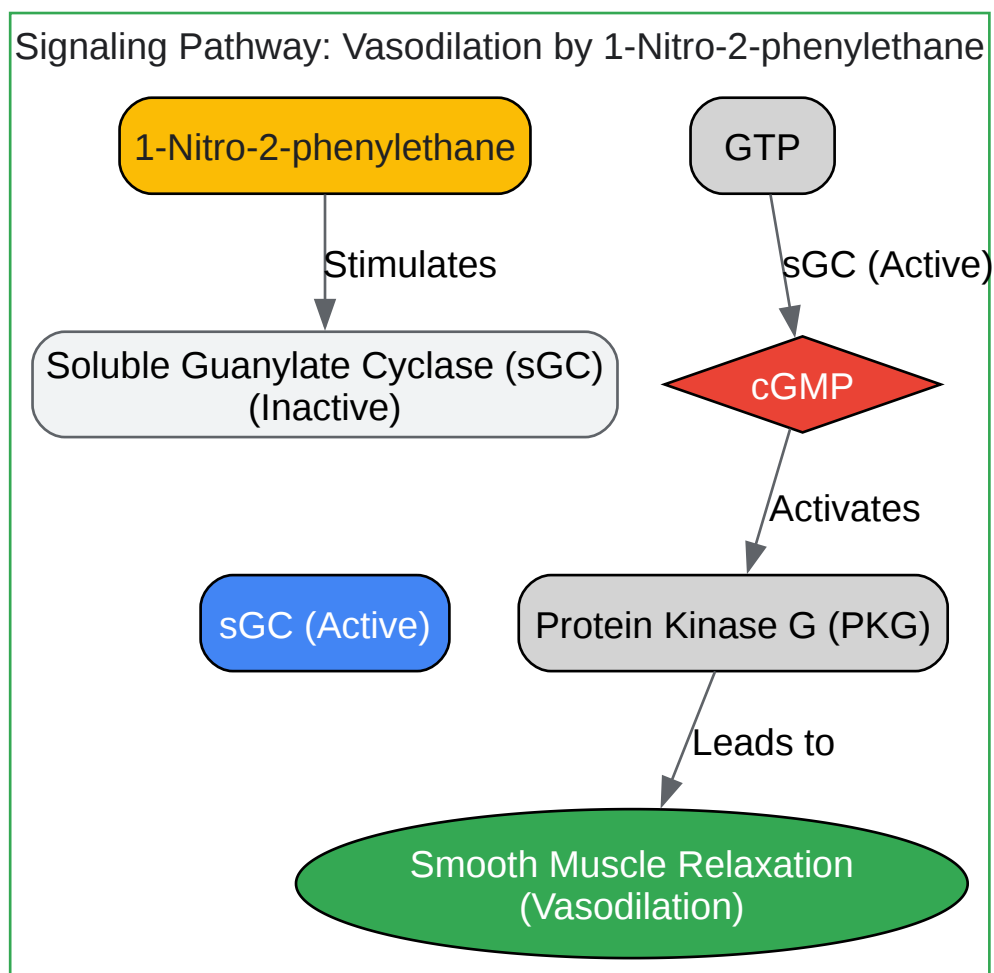
Biological Activity and Signaling Pathways

The nitro group is a well-established pharmacophore that can be metabolically reduced to form reactive intermediates, leading to a wide range of biological effects.[\[4\]](#)[\[21\]](#)

Cardiovascular Effects of 1-Nitro-2-phenylethane

The most well-documented biological activity of 1-nitro-2-phenylethane is its effect on the cardiovascular system. Studies in rats have shown that it induces biphasic hypotension and bradycardia.[\[22\]](#) The delayed hypotensive phase is attributed to a direct vasodilatory effect on blood vessels.

Recent research suggests this vasorelaxant action is mediated through the stimulation of soluble guanylate cyclase (sGC). This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells, which in turn activates protein kinase G (PKG) and results in vasodilation. This mechanism is similar to that of nitric oxide ($\cdot\text{NO}$) donors.[\[4\]](#)



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